molecular formula C19H12N4OS B11687954 2-[(Z)-1-(3-Phenyl-1H-pyrazol-4-YL)methylidene][1,3]thiazolo[3,2-A][1,3]benzimidazol-3-one

2-[(Z)-1-(3-Phenyl-1H-pyrazol-4-YL)methylidene][1,3]thiazolo[3,2-A][1,3]benzimidazol-3-one

Cat. No.: B11687954
M. Wt: 344.4 g/mol
InChI Key: RTKUIZBNAUSUKC-YBEGLDIGSA-N
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Description

2-[(Z)-1-(3-Phenyl-1H-pyrazol-4-YL)methylidene][1,3]thiazolo[3,2-A][1,3]benzimidazol-3-one is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound features a unique structure combining a pyrazole ring, a thiazole ring, and a benzimidazole ring, making it a valuable scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-1-(3-Phenyl-1H-pyrazol-4-YL)methylidene][1,3]thiazolo[3,2-A][1,3]benzimidazol-3-one typically involves multi-step reactions. One common method includes the condensation of 3-phenyl-1H-pyrazole-4-carbaldehyde with 2-aminobenzimidazole in the presence of a suitable catalyst. The reaction is often carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-[(Z)-1-(3-Phenyl-1H-pyrazol-4-YL)methylidene][1,3]thiazolo[3,2-A][1,3]benzimidazol-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[(Z)-1-(3-Phenyl-1H-pyrazol-4-YL)methylidene][1,3]thiazolo[3,2-A][1,3]benzimidazol-3-one has been studied for various scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 2-[(Z)-1-(3-Phenyl-1H-pyrazol-4-YL)methylidene][1,3]thiazolo[3,2-A][1,3]benzimidazol-3-one involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile agent in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 3-Phenyl-1H-pyrazole-4-carbaldehyde
  • 2-Aminobenzimidazole
  • Thiazole derivatives

Uniqueness

2-[(Z)-1-(3-Phenyl-1H-pyrazol-4-YL)methylidene][1,3]thiazolo[3,2-A][1,3]benzimidazol-3-one stands out due to its combined structural features of pyrazole, thiazole, and benzimidazole rings. This unique combination enhances its potential biological activities and makes it a valuable scaffold for drug development .

Properties

Molecular Formula

C19H12N4OS

Molecular Weight

344.4 g/mol

IUPAC Name

(2Z)-2-[(5-phenyl-1H-pyrazol-4-yl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C19H12N4OS/c24-18-16(25-19-21-14-8-4-5-9-15(14)23(18)19)10-13-11-20-22-17(13)12-6-2-1-3-7-12/h1-11H,(H,20,22)/b16-10-

InChI Key

RTKUIZBNAUSUKC-YBEGLDIGSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C(C=NN2)/C=C\3/C(=O)N4C5=CC=CC=C5N=C4S3

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NN2)C=C3C(=O)N4C5=CC=CC=C5N=C4S3

Origin of Product

United States

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